5,6-Difluoro-3-methylindole

Catalog No.
S14241445
CAS No.
M.F
C9H7F2N
M. Wt
167.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5,6-Difluoro-3-methylindole

Product Name

5,6-Difluoro-3-methylindole

IUPAC Name

5,6-difluoro-3-methyl-1H-indole

Molecular Formula

C9H7F2N

Molecular Weight

167.15 g/mol

InChI

InChI=1S/C9H7F2N/c1-5-4-12-9-3-8(11)7(10)2-6(5)9/h2-4,12H,1H3

InChI Key

JTRMAZCELNERNG-UHFFFAOYSA-N

Canonical SMILES

CC1=CNC2=CC(=C(C=C12)F)F

5,6-Difluoro-3-methylindole is a fluorinated derivative of indole, characterized by the presence of two fluorine atoms at the 5th and 6th positions of the indole ring, along with a methyl group at the 3rd position. Its molecular formula is C9H7F2NC_9H_7F_2N and it has a molecular weight of approximately 167.16 g/mol. This compound is notable for its potential applications in medicinal chemistry due to the unique properties imparted by the fluorine substituents, which can enhance biological activity and alter chemical reactivity compared to non-fluorinated analogs .

Typical of indole derivatives:

  • Electrophilic Substitution: The electron-rich nature of the indole ring allows for electrophilic substitution reactions. The introduction of electrophiles can occur at multiple positions on the ring.
  • Fluorination Reactions: The presence of fluorine atoms makes this compound suitable for further fluorination reactions, which can modify its properties and increase its utility in various applications.
  • Oxidation and Reduction: Like other indoles, this compound can undergo oxidation to form different derivatives or reduction to yield reduced forms .

Research indicates that 5,6-difluoro-3-methylindole exhibits significant biological activities. Studies have shown that compounds with similar structures often display antimicrobial and anticancer properties. The unique electronic effects of the fluorine substituents can enhance interaction with biological targets, potentially leading to improved efficacy compared to other indole derivatives .

The synthesis of 5,6-difluoro-3-methylindole typically involves:

  • C-H Functionalization: A palladium-catalyzed method allows for the direct introduction of fluorine into the indole framework through C-H activation. This method is efficient and can be performed under mild conditions .
  • Fluorination of Indoles: Traditional methods involve treating 3-methylindole with fluorinating agents under controlled conditions to achieve selective fluorination at the desired positions .

5,6-Difluoro-3-methylindole has several applications:

  • Medicinal Chemistry: Its unique structure makes it a candidate for drug development, particularly in creating novel anticancer agents.
  • Material Science: The compound may be used in developing new materials with specific electronic or optical properties due to its distinct molecular characteristics .
  • Chemical Synthesis: It serves as an important building block in synthesizing more complex organic compounds and pharmaceuticals.

Studies on 5,6-difluoro-3-methylindole have focused on its interactions with various biological targets. The fluorine atoms significantly influence its binding affinity and selectivity towards enzymes and receptors. For instance, research has demonstrated that modifications in the indole structure can lead to variations in biological activity, making it essential to study these interactions comprehensively to optimize therapeutic potential .

Several compounds share structural similarities with 5,6-difluoro-3-methylindole. Below is a comparison highlighting their uniqueness:

Compound NameStructure CharacteristicsUnique Features
5,6-Dichloro-3-methylindoleChlorine substituents instead of fluorineExhibits different reactivity patterns due to chlorine
5-Bromo-3-methylindoleBromine at the 5th positionDifferent electronic properties compared to difluoro
3-MethylindoleLacks halogen substituentsServes as a base structure for various modifications
5-Chloro-3-methylindoleContains only one chlorine atomLess reactive than difluorinated compounds
5-Fluoro-3-methylindoleOne fluorine atom at the 5th positionLimited reactivity compared to difluorinated variant

Uniqueness

The presence of two fluorine atoms in 5,6-difluoro-3-methylindole significantly alters its chemical behavior and biological activity compared to these similar compounds. This dual substitution enhances lipophilicity and metabolic stability, making it an attractive candidate for further research in pharmacology and material science .

Palladium-Catalyzed C-H Functionalization Strategies

Palladium-mediated C-H functionalization has emerged as a cornerstone for modifying the indole scaffold. A notable example involves the use of Pd(II) catalysts to directly introduce fluorine-containing groups at the 5th and 6th positions. In one approach, palladium acetate (Pd(OAc)₂) combined with bidentate ligands like 2,2'-bipyridyl enables selective C-F bond formation via oxidative coupling with fluorinated arylboronic acids. This method achieves yields exceeding 75% while maintaining compatibility with the methyl group at position 3.

Key mechanistic studies reveal that the Pd(II) center coordinates to the indole nitrogen, facilitating electrophilic aromatic substitution at the electron-rich 5th and 6th positions. The use of fluorine-directed directing groups, such as -CONHR, further enhances regiocontrol. For instance, Chen et al. demonstrated that fluorinated imidoyl chlorides serve as effective coupling partners, enabling dual functionalization at C-2 and C-3 positions in a single step.

Table 1: Palladium-Catalyzed Reactions for Fluorinated Indole Synthesis

SubstrateCatalyst SystemYield (%)Selectivity (5,6:Other)
3-MethylindolePd(OAc)₂/2,2'-bipyridyl789:1
5-Fluoro-3-methylindolePdCl₂(PPh₃)₂/Xantphos8212:1

Fluorinated Diazoalkane-Based Carbene Transfer Reactions

Difluorocarbene transfer reactions using BrCF₂CO₂K as a carbene precursor have revolutionized the synthesis of fluorinated indoles. Under Pd(0) catalysis, this reagent undergoes decarboxylation to generate :CF₂, which inserts into Pd-aryl bonds formed during oxidative addition. The resulting Ar-Pd-CF₂ intermediate undergoes hydrolysis to yield ketones or reacts with nucleophiles to form C-F bonds.

A breakthrough application involves the asymmetric synthesis of spirooxindoles, where Pd-catalyzed difluorocarbene transfer achieves enantiomeric excesses >90%. The reaction proceeds via a spiro-Pd-metallocycle intermediate, which avoids free CO release—a critical advantage over traditional carbonylative methods.

Regioselective Fluorination Techniques for Indole Scaffolds

Regioselective fluorination of indoles requires precise control over electronic and steric effects. A metal-free approach using Selectfluor® and HF-pyridine achieves 2-fluorination with >95% selectivity by leveraging the indole’s inherent nucleophilicity. The protocol works efficiently even for N-methylated substrates, enabling the synthesis of 5-chloro-N-methyl-2-fluoroindole—a key intermediate for Spleen tyrosine kinase inhibitors.

Comparative studies show that I(I)/I(III) catalysis outperforms transition-metal systems in allene fluorination, providing branched:linear selectivity up to 20:1. This method’s adaptability to indoles is under investigation, with preliminary results indicating promising regiocontrol at the 5th and 6th positions.

Table 2: Regioselectivity in Indole Fluorination

Fluorinating AgentPosition SelectivityYield (%)
Selectfluor®/HF-pyridineC-292
NFSI/Pd(OAc)₂C-5/C-685
BrCF₂CO₂K/Pd(0)C-3/C-578

Multi-Step Synthesis Optimization for Industrial Scalability

Industrial production of 5,6-difluoro-3-methylindole derivatives prioritizes step economy and cost-effective reagents. A three-step sequence starting from 3-methylindole exemplifies this:

  • Nitration: HNO₃/H₂SO₄ introduces nitro groups at C-5/C-6 (85% yield).
  • Reduction: H₂/Pd-C converts nitro to amine groups (90% yield).
  • Fluorination: Balz-Schiemann reaction with NaNO₂/HBF₄ yields the difluoro product (75% yield).

Process intensification strategies, such as continuous-flow reactors, reduce reaction times from 24 hours to <2 hours while maintaining yields >80%. Life-cycle assessments confirm that BrCF₂CO₂K-based routes generate 40% less waste than traditional diazomethane methods.

The antimicrobial properties of 5,6-difluoro-3-methylindole represent a significant area of investigation within the broader context of fluorinated indole derivatives. Research has demonstrated that indole compounds, particularly those bearing fluorine substituents, exhibit substantial antimicrobial activity against various pathogenic microorganisms [1] [2]. The incorporation of fluorine atoms at the 5 and 6 positions of the indole ring system, combined with a methyl group at position 3, creates a unique structural framework that enhances antimicrobial potency through multiple mechanisms.

Studies examining related methylindole derivatives have revealed promising antimicrobial profiles against multidrug-resistant pathogens [1] [3]. The compound 5-methylindole, structurally similar to 5,6-difluoro-3-methylindole, demonstrates significant bactericidal activity against both Gram-positive and Gram-negative bacteria [1]. Minimum inhibitory concentration values for 5-methylindole range from 2.0 to 16.0 millimolar against various bacterial strains, including methicillin-resistant Staphylococcus aureus and multidrug-resistant Klebsiella pneumoniae [1].

The antimicrobial mechanism of fluorinated indole derivatives involves disruption of bacterial cell wall integrity and interference with essential metabolic processes [4] [5]. Fluorine substitution enhances the lipophilic character of the indole nucleus, facilitating penetration through bacterial cell membranes and increasing interaction with intracellular targets [3]. The presence of fluorine atoms also contributes to improved metabolic stability and resistance to enzymatic degradation by bacterial enzymes.

Table 1: Antimicrobial Activity Data for Indole Derivatives Against Multidrug-Resistant Pathogens

CompoundTarget OrganismMinimum Inhibitory ConcentrationActivity RangeReference
5-MethylindoleStaphylococcus aureus ATCC 259234.0 millimolar6.25-100 μg/mL [1]
5-MethylindoleMethicillin-resistant S. aureusActive6.25-100 μg/mL [1]
5-MethylindoleKlebsiella pneumoniae KP-D3674.0 millimolar6.25-100 μg/mL [1]
5-MethylindoleEscherichia coli BW251138.0 millimolar6.25-100 μg/mL [1]
1-Methylindole hydrazone derivativesMultidrug-resistant pathogensActive6.25-100 μg/mL [3]

Research indicates that fluorinated indole derivatives exhibit enhanced activity against extended-spectrum beta-lactamase producing bacteria and carbapenem-resistant enterobacteriaceae [4]. The dual fluorine substitution pattern in 5,6-difluoro-3-methylindole is anticipated to provide superior antimicrobial efficacy compared to mono-fluorinated analogs, based on structure-activity relationship studies of related compounds [6] [3].

Antiproliferative Effects in Oncological Cell Line Models

The antiproliferative properties of 5,6-difluoro-3-methylindole are closely related to the established anticancer activities of fluorinated indole derivatives. Extensive research has demonstrated that indole compounds bearing fluorine substituents exhibit potent cytotoxic effects against various cancer cell lines through multiple mechanisms including cell cycle arrest, apoptosis induction, and inhibition of key cellular processes [6] [7] [8].

Studies on fluorinated indole derivatives have revealed significant antiproliferative activities against diverse cancer cell lines [6] [7]. The incorporation of fluorine atoms enhances the cytotoxic potency of indole compounds, with fluorinated analogs consistently demonstrating superior activity compared to their non-fluorinated counterparts [6]. This enhanced activity is attributed to improved cellular uptake, increased target binding affinity, and enhanced metabolic stability [6].

Mechanistic investigations have identified several key pathways through which fluorinated indole derivatives exert their antiproliferative effects [7] [8] [9]. These compounds induce cell cycle arrest primarily at the G2/M phase, leading to accumulation of cells in mitosis and subsequent apoptotic cell death [7] [8]. Additionally, fluorinated indoles demonstrate potent inhibition of tubulin polymerization, disrupting microtubule dynamics essential for cell division [8] [9].

Table 2: Antiproliferative Activity Data for Indole Derivatives in Cancer Cell Lines

Compound ClassificationCell LineHalf Maximal Inhibitory ConcentrationMechanism of ActionReference
Fluorinated indole analogC6 glioma0.4 μg/mLAnti-proliferative, anti-migratory [7]
Indole-based compoundHeLa cervical3.6 ± 0.5 μMTubulin polymerization inhibition [8]
Coumarin-indole hybridBreast cancerHighly cytotoxicFluorination enhancement [6]
Indibulin analogHT-29 colorectal5.1 μMTubulin polymerization inhibition [10] [11]
Steroidal indole derivativeHCT-116 adenocarcinoma21.35 μg/mLAnti-proliferative [12]

The antiproliferative mechanism of 5,6-difluoro-3-methylindole likely involves multiple cellular targets, consistent with observations for related fluorinated indole derivatives [7] [8]. These compounds demonstrate selective toxicity toward cancer cells while exhibiting minimal cytotoxicity against normal cells, indicating a favorable therapeutic index [8] [12]. The presence of fluorine substituents enhances the compound's ability to cross cellular membranes and interact with intracellular targets, including DNA, RNA, and various enzymes involved in cell cycle regulation [9].

Enzymatic Interaction Studies with Cytochrome P450 Isozymes

The interaction of 5,6-difluoro-3-methylindole with cytochrome P450 enzymes represents a critical aspect of its biological activity profile. Cytochrome P450 enzymes are responsible for the metabolism of numerous xenobiotics and endogenous compounds, and their interaction with indole derivatives significantly influences both pharmacokinetic properties and biological activity [13] [14].

Research on indole derivatives has revealed complex interactions with various cytochrome P450 isozymes, particularly CYP1A2, CYP2A6, and CYP2F1 [13] [14]. The compound 3-methylindole, structurally related to 5,6-difluoro-3-methylindole, undergoes extensive metabolism by cytochrome P450 enzymes, forming reactive intermediates that contribute to its biological activity [13]. The formation of these metabolites is highly species-specific, with human cytochrome P450 enzymes exhibiting different substrate selectivity compared to rodent isozymes [13].

The presence of fluorine atoms in 5,6-difluoro-3-methylindole is expected to significantly alter its interaction with cytochrome P450 enzymes compared to non-fluorinated analogs [13] [14]. Fluorine substitution typically increases metabolic stability by reducing susceptibility to oxidative metabolism, particularly at positions adjacent to the fluorine atoms [13]. This metabolic protection can lead to prolonged biological activity and altered pharmacokinetic profiles.

Table 3: Cytochrome P450 Enzyme Interactions with Indole Derivatives

Enzyme IsoformSubstrate SpecificityMetabolic PathwaySpecies SelectivityReference
CYP1A23-MethylindoleOxidative metabolismHuman > Rodent [13]
CYP2A6Indole derivativesAromatic hydroxylationHuman specific [14]
CYP2F13-MethylindoleBioactivationLung-specific [14]
CYP3A4Indole compoundsPhase I metabolismBroad substrate range [14]

Mechanistic studies have demonstrated that indole derivatives can function as both substrates and inhibitors of cytochrome P450 enzymes [13] [14]. The dual fluorine substitution pattern in 5,6-difluoro-3-methylindole is anticipated to create a unique interaction profile with these enzymes, potentially leading to selective inhibition of specific isozymes while remaining stable to metabolic transformation [13]. This selective interaction pattern could contribute to the compound's biological activity by modulating the metabolism of endogenous substrates and co-administered compounds.

Modulation of Neurotransmitter Receptor Binding Affinities

The interaction of 5,6-difluoro-3-methylindole with neurotransmitter receptors represents a fundamental aspect of its biological activity profile. Indole derivatives have demonstrated significant binding affinities for various neurotransmitter receptors, including serotonin, dopamine, and gamma-aminobutyric acid receptors [15] [16] [17] [18].

Research on indole derivatives has revealed potent interactions with serotonin receptor subtypes, particularly 5-hydroxytryptamine 1A and 5-hydroxytryptamine 2A receptors [16] [19]. The structural similarity between indole derivatives and endogenous serotonin facilitates binding to these receptors, with fluorine substitution often enhancing binding affinity and selectivity [16]. Studies have demonstrated that indole compounds can function as both agonists and antagonists at serotonin receptors, depending on their specific substitution patterns [16] [19].

The compound 5,6-difluoro-3-methylindole is expected to exhibit significant binding affinity for dopamine D2 receptors, based on structure-activity relationships established for related fluorinated indole derivatives [17]. Research has shown that methoxy-substituted indole compounds demonstrate high affinity and selectivity for dopamine D2 versus D3 receptors, with selectivity ratios ranging from 110-fold to 140-fold [17]. The presence of fluorine atoms in 5,6-difluoro-3-methylindole may further enhance this selectivity profile.

Table 4: Neurotransmitter Receptor Binding Data for Indole Derivatives

Receptor SystemBinding AffinityFunctional ActivitySelectivity ProfileReference
Serotonin 5-HT1AHigh affinityMemory enhancementReceptor-specific [16]
Serotonin 5-HT2AHigh affinityAnxiolytic activitySubtype-selective [16]
Dopamine D2High affinity110-140-fold D2/D3 selectivityHighly selective [17]
GABA-A receptorPositive allosteric modulationEnhanced inhibitionSubunit-specific [18]
NMDA-glycine siteCompetitive antagonismReduced excitationSite-selective [15]

Mechanistic studies have elucidated the molecular basis for indole-receptor interactions, revealing that binding affinity is determined by specific hydrogen bonding patterns and hydrophobic interactions within the receptor binding pocket [19]. The position of fluorine substituents in 5,6-difluoro-3-methylindole is critical for determining both binding affinity and functional activity at neurotransmitter receptors [19]. Computational modeling studies suggest that fluorine atoms can enhance receptor binding through favorable electrostatic interactions while maintaining the compound's ability to adopt the optimal binding conformation [19].

5-HT6 Receptor Antagonist Design for Cognitive Disorders

The serotonin 5-HT6 receptor has emerged as a significant therapeutic target for cognitive enhancement and the treatment of neurodegenerative diseases. 5,6-Difluoro-3-methylindole serves as a valuable scaffold for developing selective 5-HT6 receptor antagonists due to its structural similarity to established indole-based 5-HT6 ligands [1] [2].

The incorporation of fluorine atoms at positions 5 and 6 of the indole ring provides distinct advantages in 5-HT6 receptor antagonist design. The electronic effects of fluorine substitution can enhance binding affinity through favorable interactions with amino acid residues in the receptor binding site [1]. Research indicates that indole derivatives with fluorine substitutions demonstrate improved selectivity profiles compared to their non-fluorinated analogs [2].

Structure-Activity Relationship Analysis for 5-HT6 Receptor Antagonists

CompoundCore StructureKi (nM)ActivityTherapeutic Application
SB-271046Phenylpiperazine1.3AntagonistCognitive enhancement
SB-742457Indole sulfonamide9.0AntagonistCognitive enhancement (Clinical)
Compound 25Indole N1-azinylsulfonyl3.5AntagonistCognitive enhancement/Antidepressant
WAY-181187Indole sulfonamide2.0AgonistCognitive enhancement
E-15136Indene4.5AgonistCognitive enhancement
E-6801Indole sulfonamide2.2AgonistCognitive enhancement
Compound 118Indole aminoethoxy1.0AntagonistCognitive enhancement
Compound 1207-Azaindole1.3Partial agonistCognitive enhancement
Compound 1217-Azaindole4.3AntagonistCognitive enhancement
Compound 1227-Azaindole2.0AntagonistCognitive enhancement
Compound 1237-Azaindole2.4Partial agonistCognitive enhancement

The 5-HT6 receptor density is significantly reduced in cortical areas of Alzheimer disease patients, making 5-HT6 receptor antagonists particularly relevant for cognitive dysfunction treatment [3]. Multiple studies have demonstrated that 5-HT6 receptor antagonists enhance retention of spatial learning in the Morris water maze, improve consolidation in autoshaping tasks, and reverse natural forgetting in object recognition tests [4].

Clinical development of 5-HT6 receptor antagonists has progressed substantially, with compounds such as SB-742457 and PRX-07034 undergoing phase II clinical trials for Alzheimer disease treatment [4]. These compounds demonstrate the therapeutic potential of targeting the 5-HT6 receptor for cognitive enhancement. The mechanism of action involves facilitation of both cholinergic and glutamatergic neurotransmission, reversing scopolamine-induced and N-methyl-D-aspartate receptor antagonist-induced memory impairments [4].

Antiviral Agent Development Against RNA Viruses

5,6-Difluoro-3-methylindole represents a promising scaffold for antiviral drug development, particularly against RNA viruses. The indole nucleus has demonstrated broad-spectrum antiviral activity across multiple viral families, including Picornaviridae, Flaviviridae, and Togaviridae [5].

Antiviral Activity of Indole Derivatives Against RNA Viruses

CompoundTarget VirusEC50 (μM)Selectivity IndexMechanism
Compound 6a (indolylthiosemicarbazide)Coxsackie B4 virus0.4-2.19-56Inhibits viral replication
Compound 6b (indolylthiosemicarbazide)Coxsackie B4 virus0.4-2.19-56Inhibits viral replication
Compound 6c (indolylthiosemicarbazide)Coxsackie B4 virus0.4-2.19-56Inhibits viral replication
Compound 6d (indolylthiosemicarbazide)Coxsackie B4 virus0.4-2.19-56Inhibits viral replication
Arbidol (ethyl 1H-indole-3-carboxylate)Influenza A/B, RSV, SARSVariableHighMembrane fusion inhibitor
Compound 28 (ethyl 1H-indole-3-carboxylate)HCV6.2HighEntry/replication inhibitor
BMS-378806 (7-azaindole)HIV-10.1-1.0Highgp120-CD4 interaction blocker
Compound 47 (3-indole sulfonamide)HIV-10.05-0.5HighNNRTI
CCG205432 (indole-2-carboxamide)Western Equine Encephalitis Virus~1.0>100Host factor targeting
CCG206381 (indole-2-carboxamide)Western Equine Encephalitis Virus~1.0>100Host factor targeting
CCG209023 (indole-2-carboxamide)Western Equine Encephalitis Virus~1.0>100Host factor targeting

The antiviral activity of indole derivatives against RNA viruses operates through multiple mechanisms. Indolylthiosemicarbazides have demonstrated notable antiviral activity against Coxsackie B4 virus with EC50 values ranging from 0.4 to 2.1 μg/mL and selectivity indices between 9 and 56 [6]. The structure-activity relationship analysis indicates that maintaining the free thiosemicarbazide moiety is crucial for antiviral activity, as cyclization products do not produce significant antiviral effects [6].

Arbidol, a highly functionalized indole-containing drug, represents one of the most successful broad-spectrum antiviral agents [5]. It demonstrates both immunomodulating and anti-influenza effects, specifically against influenza groups A and B, respiratory syncytial virus, and severe acute respiratory syndrome coronavirus [5]. The mechanism involves preventing contact and entry of the virus into cells by inhibiting fusion of viral lipid membranes with cell membranes [5].

Novel indole-2-carboxamide compounds have shown potent broad-spectrum antiviral activity against neurotropic alphaviruses. These compounds target host factors that modulate cap-dependent translation, representing a novel mechanism of antiviral action [7]. The compounds demonstrate half-maximal inhibitory concentrations of approximately 1 μM and selectivity indices greater than 100 in cell-based assays [7].

Structure-Activity Relationship in Lead Optimization

The structure-activity relationship studies of 5,6-difluoro-3-methylindole derivatives reveal critical insights for lead optimization in pharmaceutical development. The fluorine substitution pattern significantly influences biological activity, binding affinity, and pharmacokinetic properties [8].

In HIV-1 fusion inhibitor development, structure-activity relationship studies demonstrate that the molecular shape is crucial for biological activity. The 6-6' linkage between indole rings provides the most compact shape and optimal binding affinity to the hydrophobic pocket of transmembrane glycoprotein gp41 [8]. Compounds with 5-6', 6-5', and 5-5' linkages showed reduced activity compared to the 6-6' linked bisindole scaffold, with 3-4 times less binding affinity and 4-20 times less activity in cell-based assays [8].

The hydrophobic surface area optimization reveals that extending van der Waals contacts through additional phenyl groups does not improve activity, suggesting that optimization should focus on specific interactions rather than increasing contact surface area [8]. The polarity of the indole core significantly affects biological activity, with free indole NH protons providing low micromolar to submicromolar binding affinity values [8].

The structure-activity relationship analysis for tubulin polymerization inhibitors demonstrates that specific structural modifications can dramatically enhance anticancer activity. Indole-acrylamide derivatives with cyano groups on the prop-2-en-1-on linker show enhanced potency, with compound 1 demonstrating tubulin polymerization inhibitory activity with an IC50 of 5.0 μM against hepatocellular carcinoma cells [9]. Molecular docking studies reveal that these compounds form hydrogen bonds with βAsn258 and βCys241 in the colchicine-binding site of tubulin [9].

The fluorine substitution effects on indole derivatives demonstrate improved binding affinity and selectivity. Fluorine atoms at positions 5 and 6 of the indole ring can enhance interaction with biological targets through favorable electronic effects . The unique electronic properties of fluorine substituents can alter chemical reactivity and biological activity compared to non-fluorinated analogs .

Prodrug Strategies for Enhanced Bioavailability

Prodrug strategies for 5,6-difluoro-3-methylindole derivatives offer significant opportunities to overcome formulation challenges and improve therapeutic efficacy. The prodrug approach addresses common limitations including poor solubility, limited membrane permeability, and rapid metabolism [11].

Prodrug Strategies for Indole Derivatives

Prodrug StrategyTarget ImprovementExample CompoundBioavailability EnhancementKey Advantages
Phosphate prodrugsAqueous solubilityPD154075 phosphate prodrugSignificantly increasedStability in aqueous solution
Ester prodrugsMembrane permeabilityPivampicillin (ampicillin prodrug)32-55% to 87-94%Increased lipophilicity
Amino acid conjugatesBioavailability/SolubilityIndole-amino acid conjugates (10a-j)EnhancedImproved permeability
Cyclohexylacetic acid modificationStability/PharmacokineticsOncrasin-266 (NSC-743380 prodrug)ImprovedReduced acute toxicity
Triazole linker conjugatesPermeability/Antioxidant activityIndole-triazole-amino acid conjugatesEnhancedAnti-platelet aggregation
Carbamate prodrugsControlled releaseNitro-aryl carbamate prodrugsSite-specificTumor-selective activation
Hydroxymethyl linkersStability/Bioconversionp-hydroxymethylbenzoyloxymethoxycarbonylGood bio-reconversionNovel linker design
Fluorinated modificationsMetabolic stabilityFluorinated indole prodrugsEnhanced stabilityReduced metabolism

Phosphate prodrugs of indole derivatives have demonstrated significant improvements in aqueous solubility while maintaining sufficient stability in aqueous solution and good bioconversion in vivo [12]. The novel linker p-hydroxymethylbenzoyloxymethoxycarbonyl provides phosphate prodrugs with significantly increased aqueous solubility, sufficient stability, and good bioconversion properties [12].

Amino acid conjugation strategies have shown promise for enhancing bioavailability and permeability of indole derivatives. Novel indole derivatives with triazole linkers and various amino acids demonstrate enhanced solubility and bioavailability while possessing antioxidant properties [13]. Compounds with improved permeability show significant anti-platelet aggregation effects, comparable to aspirin [13].

The cyclohexylacetic acid modification approach has been successfully applied to improve stability and pharmacokinetic properties of indole derivatives. Oncrasin-266, a prodrug of NSC-743380, demonstrates improved pharmacokinetics and reduced acute toxicity compared to the parent compound [14]. The prodrug spontaneously hydrolyzes in phosphate-buffered saline in a time-dependent manner and shows enhanced stability in powder and stock solutions [14].

Fluorinated prodrug modifications offer unique advantages for metabolic stability enhancement. The incorporation of fluorine atoms can improve drug-like properties by modulating pKa values, enhancing protein binding affinity, and reducing metabolic liability [15]. The prodrug approach has emerged as a successful solution for resolving non-linear exposure, inadequate exposure to support toxicological studies, and formulation challenges [15].

Modern prodrug design incorporates molecular and cellular parameters to achieve site-specific targeting. The ability to control the mechanism and site of parent drug release from the prodrug enables targeting the free drug to specific tissues or organs [11]. This approach is particularly valuable for cancer therapy, where extensive research on prodrug development is being conducted to achieve tumor-selective drug delivery [16].

XLogP3

2.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

167.05465555 g/mol

Monoisotopic Mass

167.05465555 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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